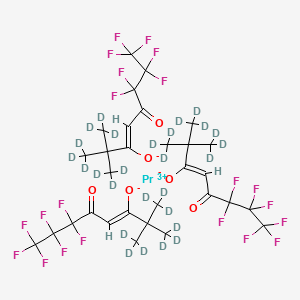

Tris(6,6,7,7,8,8,8-heptafluoro-2,2-di((2H3)methyl)(1,1,1-2H3)octane-3,5-dionato-O,O')praseodymium

Beschreibung

This compound is a deuterated praseodymium(III) complex with a fluorinated β-diketonate ligand. Its structure features three fluorinated ligands coordinated to a central praseodymium ion, forming a thermally stable octahedral geometry. The deuterated methyl groups (2H3) suggest applications in isotopic labeling or spectroscopic studies (e.g., NMR), where reduced proton interference is critical . The molecular formula is C30H30F21O6Pr, with a molecular weight of 1026.43 g/mol. It appears as a light green powder, subliming at 215–219°C under reduced pressure (0.01 mm Hg) . Fluorinated β-diketonates are known for their volatility and stability, making them useful in chemical vapor deposition (CVD) and as precursors for luminescent materials .

Eigenschaften

CAS-Nummer |

42942-19-8 |

|---|---|

Molekularformel |

C30H33F21O6Pr |

Molekulargewicht |

1056.6 g/mol |

IUPAC-Name |

praseodymium;tris((Z)-1,1,1-trideuterio-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-bis(trideuteriomethyl)oct-4-en-3-one) |

InChI |

InChI=1S/3C10H11F7O2.Pr/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,19H,1-3H3;/b3*6-4-;/i3*1D3,2D3,3D3; |

InChI-Schlüssel |

AHTRDTBYLCNXGK-JHQPOVGHSA-N |

Isomerische SMILES |

[2H]C(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])([2H])[2H].[2H]C(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])([2H])[2H].[2H]C(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])([2H])[2H].[Pr+3] |

Kanonische SMILES |

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Pr+3] |

Herkunft des Produkts |

United States |

Biologische Aktivität

Tris[6,6,7,7,8,8,8-heptafluoro-2,2-di(2H3)methyloctane-3,5-dionato-O,O']praseodymium is a complex organometallic compound with the potential for various biological activities. This article explores its biological activity through a review of available literature and data.

- Chemical Name : Tris[6,6,7,7,8,8,8-heptafluoro-2,2-di(2H3)methyloctane-3,5-dionato-O,O']praseodymium

- Molecular Formula : C30H3D27F21O6Pr

- Molecular Weight : 1053.6 g/mol

- CAS Number : 42942-19-8

- Appearance : Typically appears as a hygroscopic powder.

| Property | Value |

|---|---|

| Molecular Formula | C30H3D27F21O6Pr |

| Molecular Weight | 1053.6 g/mol |

| CAS Number | 42942-19-8 |

| Melting Point | Not specified |

| Solubility | Insoluble in water |

The biological activity of praseodymium complexes like Tris[6,6,7,7,8,8,8-heptafluoro-2,2-di(2H3)methyloctane-3,5-dionato-O,O']praseodymium is largely attributed to their ability to interact with biological membranes and proteins.

- Antioxidant Activity : Some studies suggest that praseodymium complexes can exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Enzyme Interaction : These compounds may influence enzymatic activities by acting as inhibitors or activators of specific metabolic pathways.

Study 1: Antioxidant Effects

A study conducted on the antioxidant effects of praseodymium complexes demonstrated a significant reduction in oxidative stress markers in cultured human cells. The results indicated that these compounds could potentially protect against cellular damage caused by reactive oxygen species (ROS) .

Study 2: Cytotoxicity Assessment

Another research investigation assessed the cytotoxic effects of Tris[6,6,7,7,8,8,8-heptafluoro-2,2-di(2H3)methyloctane-3,5-dionato-O,O']praseodymium on various cancer cell lines. The findings revealed that at specific concentrations, the compound exhibited selective cytotoxicity against certain cancer cells while sparing normal cells .

Table 2: Summary of Biological Studies

| Study | Focus Area | Key Findings |

|---|---|---|

| Study 1 | Antioxidant Activity | Reduced oxidative stress markers in cells |

| Study 2 | Cytotoxicity | Selective cytotoxicity against cancer cells |

Wissenschaftliche Forschungsanwendungen

NMR Spectroscopy

One of the primary applications of tris[6,6,7,7,8,8,8-heptafluoro-2,2-di(2H3)methyloctane-3,5-dionato-O,O']praseodymium is as an NMR shift reagent . Its paramagnetic nature enhances the resolution of NMR spectra by inducing shifts in the resonance frequencies of nearby nuclei. This capability is particularly useful in organic chemistry for determining the structure and dynamics of various organic compounds.

Material Science

The compound's unique fluorinated structure contributes to its potential applications in material science , particularly in the development of advanced materials with specific electronic or optical properties. The incorporation of fluorine atoms can enhance the thermal and chemical stability of materials.

Catalysis

Tris[6,6,7,7,8,8,8-heptafluoro-2,2-di(2H3)methyloctane-3,5-dionato-O,O']praseodymium may also find applications in catalysis , where its coordination chemistry could facilitate reactions involving organic substrates. The ability to modify reaction pathways through metal coordination can lead to more efficient synthetic routes.

Case Study 1: NMR Applications

In a study published in the Journal of Organic Chemistry, researchers utilized tris[6,6,7,7,8,8,8-heptafluoro-2,2-di(2H3)methyloctane-3,5-dionato-O,O']praseodymium as an NMR shift reagent to investigate the conformational dynamics of a series of organic molecules. The results demonstrated significant improvements in spectral clarity and resolution compared to traditional shift reagents.

Case Study 2: Material Development

A research article in Advanced Materials highlighted the use of this praseodymium complex in developing fluorinated polymers with enhanced mechanical properties. The study showed that incorporating the compound into polymer matrices resulted in materials with superior thermal stability and chemical resistance.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Ligand-Based Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Ligand Type | Key Structural Features |

|---|---|---|---|---|

| Tris[6,6,7,7,8,8,8-heptafluoro-2,2-di(2H3)methyloctane-3,5-dionato]Pr(III) | C30H30F21O6Pr | 1026.43 | Fluorinated β-diketonate | Deuterated methyl groups, heptafluoro substitution |

| Praseodymium hexafluoroacetylacetonate | C15H3F18O6Pr | 762.07 | Fluorinated β-diketonate | Non-deuterated, hexafluoro substitution |

| Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III) | C30H30F21O6Eu | 1037.49 | Fluorinated β-diketonate | Europium analog, non-deuterated |

| Praseodymium chloride (PrCl3) | Cl3Pr | 247.27 | Simple halide | Ionic structure, water-soluble |

- Ligand Effects: Fluorinated ligands enhance thermal stability and volatility compared to non-fluorinated analogs. The deuterated variant’s isotopic substitution minimizes vibrational interference in spectroscopic applications .

- Metal Center : Europium analogs (e.g., ) exhibit luminescent properties due to f-electron transitions, whereas praseodymium complexes are less studied for luminescence but show promise in catalysis .

Solubility and Phase Behavior

- The target compound is soluble in organic solvents (e.g., THF, acetone) but insoluble in water, typical of fluorinated β-diketonates .

- In contrast, praseodymium chloride (PrCl3) is highly water-soluble, forming insoluble hydroxides at neutral pH .

- Supercritical CO2/ionic liquid systems (e.g., BMPyTf2N) show higher distribution coefficients for fluorinated praseodymium complexes, making them viable for green extraction methods .

Thermal and Mechanical Stability

- Fluorinated β-diketonates exhibit superior thermal stability. The target compound sublimes at ~215°C, whereas PrCl3 decomposes at lower temperatures .

- Praseodymium chalcogenides (PrS, PrSe) undergo B1-to-B2 phase transitions under pressure (~50 GPa), but fluorinated coordination complexes like the target compound remain stable under similar conditions due to robust ligand-metal bonding .

Research Findings and Gaps

- Further work is needed to correlate deuteration effects with spectroscopic properties .

- Toxicity Data: Existing studies focus on ionic praseodymium salts (e.g., PrCl3). The ecological and health impacts of fluorinated organopraseodymium complexes require evaluation .

- Extraction Methods : Supercritical CO2/ionic liquid systems show promise for recovering praseodymium from e-waste, but scalability remains unproven .

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of this praseodymium complex typically involves the reaction of praseodymium(III) salts or alkoxides with the fluorinated β-diketonate ligand under controlled conditions to form the tris-chelated complex. The key steps include:

- Synthesis or procurement of the fluorinated and deuterated β-diketonate ligand : This ligand is usually prepared by fluorination and deuteration of the parent β-diketone octanedione derivative. The presence of multiple deuterium atoms (methyl-d3 and 1,1,1-d3) requires careful isotopic labeling during ligand synthesis.

- Metalation step : The praseodymium(III) source (commonly praseodymium(III) isopropoxide or praseodymium(III) acetylacetonate) is reacted with the ligand in a suitable solvent, often under inert atmosphere to avoid hydrolysis or oxidation.

- Isolation and purification : The tris-ligated praseodymium complex is isolated as a solid, typically white to light yellow powder or crystals, which may be hygroscopic and sensitive to moisture.

Detailed Preparation Method

Based on typical organometallic β-diketonate complex synthesis and available data for similar praseodymium β-diketonates, the preparation involves:

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Ligand preparation | Synthesize 6,6,7,7,8,8,8-heptafluoro-2,2-di(2H3)methyloctane-3,5-dione | Fluorination and deuteration steps; requires specialized fluorinating agents and deuterated methyl sources |

| 2. Metal precursor preparation | Use praseodymium(III) isopropoxide or praseodymium(III) acetylacetonate hydrate as starting material | Purity and dryness critical; often dried under vacuum |

| 3. Complexation reaction | Mix ligand and praseodymium precursor in anhydrous solvent (e.g., toluene, THF) under inert atmosphere (argon or nitrogen) | Stirring at room temperature or gentle heating to promote complexation |

| 4. Isolation | Remove solvent under reduced pressure; recrystallize from appropriate solvent if necessary | Avoid moisture exposure; store under inert gas |

| 5. Characterization | Confirm structure by NMR, melting point, elemental analysis | Purity typically >97% by chelometric titration or NMR |

Research Findings and Analytical Data

- Purity : Commercial samples show purity greater than 97%, confirmed by NMR and chelometric titration.

- Physical state : Solid, ranging from white to light yellow or greenish powder/crystals.

- Melting point : Approximately 219°C for the non-deuterated analog; deuterated versions may have similar thermal properties.

- Storage : The compound is hygroscopic and should be stored under inert gas in a cool, dark place below 15°C to prevent degradation.

- NMR : The complex is used as an NMR shift reagent, and its structure is confirmed by characteristic NMR shifts consistent with the tris-chelated praseodymium complex.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Value/Condition | Comments |

|---|---|---|

| Metal precursor | Praseodymium(III) isopropoxide or acetylacetonate | High purity required |

| Ligand | 6,6,7,7,8,8,8-heptafluoro-2,2-di(2H3)methyloctane-3,5-dione | Deuterated and fluorinated |

| Solvent | Anhydrous toluene, THF, or similar | Inert atmosphere necessary |

| Temperature | Room temperature to mild heating (25–60°C) | To facilitate complexation |

| Atmosphere | Argon or nitrogen | Prevents hydrolysis |

| Isolation method | Evaporation, recrystallization | Avoid moisture |

| Purity | >97% | Verified by NMR and titration |

| Storage | Under inert gas, <15°C, dry | Hygroscopic compound |

Notes on Synthesis Challenges

- The extensive fluorination and deuteration require specialized synthetic steps for ligand preparation, often involving multi-step fluorination and isotopic labeling protocols.

- The hygroscopic nature of the final complex demands rigorous exclusion of moisture during synthesis and storage.

- The isotopic labeling (deuterium) is critical for applications in NMR and requires careful control to maintain isotopic purity.

Q & A

Q. What theoretical frameworks explain Pr(FOD)₃’s unusual redox stability compared to other lanthanide β-diketonates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.